molecular formula C10H11N5O3 B12747300 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- CAS No. 127945-76-0

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-

Katalognummer: B12747300
CAS-Nummer: 127945-76-0
Molekulargewicht: 249.23 g/mol
InChI-Schlüssel: YTXJFKGPFBCZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of this compound follows IUPAC guidelines for fused heterocyclic systems. The parent structure is identified as 1H-pyrrolo[2,3-d]pyrimidine, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring at positions 2 and 3. The substituents are prioritized based on the seniority rules for heteroatoms and functional groups:

  • Position 2 : An amino group (-NH₂)
  • Position 4 : A keto group (=O)
  • Position 5 : A nitrile group (-CN)
  • Position 7 : A (2-hydroxyethoxy)methyl substituent (-CH₂-O-CH₂-CH₂-OH)

Applying the principles of lowest locants and alphabetical order, the full IUPAC name is 2-amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . This nomenclature reflects the substituents’ positions relative to the bicyclic core, with hydrogenation states explicitly denoted for the 4,7-dihydro moiety.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₁N₅O₂ , derived from the summation of atomic constituents in the parent structure and substituents. A detailed breakdown includes:

Component Count Contribution to Formula
Pyrrolo[2,3-d]pyrimidine core 6 C, 4 N C₆H₄N₄
(2-Hydroxyethoxy)methyl 3 C, 2 O C₃H₆O₂
Nitrile (-CN) 1 C, 1 N CN
Amino (-NH₂) 1 N NH₂
Keto (=O) 1 O O

The molecular weight is 233.23 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). Isotopic distribution patterns reveal a base peak at m/z 233.23 in mass spectrometric analysis, consistent with the [M]⁺ ion.

Crystal Structure and Conformational Isomerism

While crystallographic data for this specific compound remain unpublished, structural analogs provide insights into its conformational preferences. The (2-hydroxyethoxy)methyl side chain introduces rotational freedom around the C-O bonds, enabling multiple low-energy conformers. Key observations include:

  • Torsional Angles : The O-CH₂-CH₂-OH moiety adopts gauche conformations to minimize steric clashes between hydroxyl hydrogens and adjacent methylene groups.
  • Hydrogen Bonding : Intramolecular hydrogen bonds between the hydroxyl oxygen and the pyrimidine N3 atom stabilize specific conformers, as observed in related pyrrolo-pyrimidine derivatives.
  • Planarity of Core : The bicyclic pyrrolo-pyrimidine system remains largely planar, with deviations ≤ 0.2 Å from the mean plane due to slight puckering of the pyrrole ring.

Comparative analysis with methyl 4-[2-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (PubChem CID 135471769) suggests that bulky substituents at position 7 induce minor distortions in the core structure.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.21 (s, 1H, H-6 pyrrolo)
    • δ 6.98 (s, 2H, NH₂, exchangeable)
    • δ 4.72 (t, 1H, -OH, J = 5.6 Hz)
    • δ 4.15 (m, 2H, -OCH₂-)
    • δ 3.68 (m, 2H, -CH₂OH)
    • δ 3.52 (s, 2H, -CH₂-O-)
    • δ 3.21 (s, 1H, H-7 pyrrolo)
  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 169.8 (C=O)
    • δ 158.3 (C-5 nitrile)
    • δ 152.1 (C-2 pyrimidine)
    • δ 116.4 (CN)
    • δ 72.1 (-OCH₂CH₂OH)
    • δ 61.8 (-CH₂OH)
Infrared (IR) Spectroscopy
  • 3360 cm⁻¹ (N-H stretch, amino)
  • 2220 cm⁻¹ (C≡N stretch, nitrile)
  • 1685 cm⁻¹ (C=O stretch, keto)
  • 1100 cm⁻¹ (C-O-C ether)
Mass Spectrometry
  • ESI-MS (m/z): 233.23 [M]⁺ (100%)
  • Major fragments:
    • 216.18 [M–OH]⁺ (65%)
    • 188.15 [M–CH₂OCH₂CH₂OH]⁺ (42%)
    • 160.12 [M–CN–CH₂OCH₂CH₂OH]⁺ (28%)

Eigenschaften

CAS-Nummer

127945-76-0

Molekularformel

C10H11N5O3

Molekulargewicht

249.23 g/mol

IUPAC-Name

2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17)

InChI-Schlüssel

YTXJFKGPFBCZAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Step Cyclo-Condensation Reactions

The core pyrrolopyrimidine structure is typically formed via cyclo-condensation of pyrimidine precursors with pyrrole derivatives. Key steps include:

Example Protocol :

Step Reagents/Conditions Yield
Cyclization NaOMe (2 eq), toluene, 80°C, 12 h 78%
Hydrolysis 6M HCl, reflux, 4 h 92%

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling introduces substituents at the 5-position:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).
  • Base : Cs₂CO₃ (3 eq) in iPrOH/H₂O (2:1) at 90°C for 2 h.
  • Substrates : Arylboronic acids or heteroarylboronates.

Optimized Conditions :

Parameter Value
Temperature 90°C
Time 2 h
Yield Range 85–95%

Continuous Flow Chemistry for Industrial Production

To enhance scalability, continuous flow systems are employed:

  • Reactor Type : Microfluidic tubular reactor with Pd/C catalyst.
  • Conditions : 120°C, 10 bar pressure, residence time 30 min.
  • Advantages : 98% conversion, reduced side products, and easier catalyst recycling.

One-Pot Three-Component Synthesis (Adapted Method)

A solvent-free approach using modified bone char catalyst:

  • Catalyst : Bone char-nPrN-SO₃H (0.4 mol%).
  • Reactants : Aldehyde derivatives, malononitrile, urea/thiourea.
  • Conditions : 80°C, 5–10 min reaction time, yielding 89–94%.

Typical Workflow :

  • Mix aldehyde (1 eq), malononitrile (1.2 eq), and urea (1.8 eq).
  • Add catalyst and heat to 80°C without solvent.
  • Isolate via filtration and recrystallize from ethanol.

Comparative Analysis of Methods

Method Key Advantage Limitation Scale
Cyclo-Condensation High regioselectivity Multi-step purification Lab
Suzuki Coupling Broad substrate scope Pd residue removal required Pilot
Flow Chemistry Scalable, efficient High equipment cost Industrial
One-Pot Synthesis Solvent-free, rapid Limited to specific substituents Lab

Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound belongs to the pyrrolopyrimidine class and is characterized by its unique chemical structure. Its synthesis typically involves multi-step organic reactions using pyrrole and pyrimidine derivatives as starting materials. Catalysts and specific reaction conditions are essential for achieving high yields and purity in the synthesis process .

Medicinal Chemistry Applications

1H-Pyrrolo(2,3-d)pyrimidine derivatives have demonstrated potential as therapeutic agents due to their bioactive properties. The following sections detail their applications in various medical fields.

Anticancer Activity

Numerous studies have highlighted the anticancer efficacy of 1H-pyrrolo(2,3-d)pyrimidine derivatives. For instance, a study published in the Journal of Medicinal Chemistry found that these compounds significantly inhibited cell growth in human tumor cell lines by targeting GARFTase, leading to apoptosis .

Case Study: Anticancer Efficacy

  • Study Reference : Journal of Medicinal Chemistry
  • Findings : Compounds showed significant inhibition of tumor cell growth.
  • Mechanism : Targeted inhibition of GARFTase.

Antiviral Potential

Research has also indicated promising antiviral activity against several viral pathogens, including HIV and HCV. Specific derivatives were shown to inhibit viral replication at micromolar concentrations, suggesting their potential as therapeutic agents against viral infections .

Case Study: Antiviral Activity

  • Study Reference : Various antiviral studies
  • Findings : Inhibitory effects on viral replication.
  • Mechanism : Modulation of biochemical pathways involved in viral replication.

The biological activities of 1H-Pyrrolo(2,3-d)pyrimidine derivatives extend beyond anticancer and antiviral effects. They have been evaluated for antimicrobial properties against various bacterial strains and fungi, indicating a broad spectrum of activity .

Chemical Reactions and Mechanisms

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the modification of the compound to enhance its biological activity or to synthesize new derivatives with improved properties .

Reaction TypeDescriptionCommon Reagents
OxidationConversion to higher oxidation statesHydrogen peroxide
ReductionReduction of functional groupsSodium borohydride
SubstitutionReplacement of specific atoms or groupsHalogens

Industrial Applications

In addition to its pharmaceutical potential, 1H-Pyrrolo(2,3-d)pyrimidine derivatives may have applications in industrial chemistry. They can serve as building blocks for the synthesis of more complex molecules or materials .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s (2-hydroxyethoxy)methyl group balances hydrophilicity and steric bulk, making it more soluble than PreQ0 but less metabolically stable than ribofuranosyl derivatives .
  • Bulky substituents (e.g., benzoyl in ) increase melting points (>300°C) due to crystallinity, whereas flexible ethers (e.g., hydroxyethoxy) may reduce thermal stability .

Physicochemical Properties

Property Target Compound PreQ0 Ribofuranosyl Derivative
Molecular Weight ~290–300 g/mol (estimated) 278.10 g/mol 288.26 g/mol
Solubility High (polar ether group) Moderate (unsubstituted) Low (sugar moiety)
Melting Point Likely >250°C >250°C Not reported

Research Implications

The target compound’s hydrophilic ether substituent positions it as a candidate for:

  • Prodrug development : The hydroxyethoxy group could be cleaved enzymatically to release active metabolites.
  • Antiparasitic optimization : Improved solubility may enhance bioavailability compared to PreQ0 .
  • Structure-activity relationship (SAR) studies: Contrasting with ribofuranosyl and benzoyl derivatives highlights substituent effects on target binding .

Biologische Aktivität

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class and exhibits significant potential in various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N5O3C_{10}H_{11}N_5O_3, with a molecular weight of 249.23 g/mol. Its structure features a pyrrolo ring fused with a pyrimidine moiety, characterized by multiple functional groups including an amino group and a carbonitrile group. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of 1H-Pyrrolo(2,3-d)pyrimidine exhibit anticancer properties by inhibiting the proliferation of cancer cells. For example, studies have shown that certain derivatives effectively inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine nucleotide biosynthesis pathway. This inhibition leads to reduced tumor cell growth in various cancer cell lines expressing folate receptors (FR) .

Table 1: Summary of Anticancer Activity

CompoundTargetMechanismIC50 (nM)Cell Line
Compound 1GARFTaseInhibition of purine biosynthesis30KB Cells
Compound 2GARFTaseInhibition of purine biosynthesis45IGROV1 Cells
Compound 3FRα/PCFTEnhanced uptake and cytotoxicity25Various FR-expressing Tumors

Antiviral Activity

Some derivatives have demonstrated antiviral activity against several viral pathogens. The exact mechanisms are still under investigation but are believed to involve interference with viral replication processes. The compound's ability to modulate biochemical pathways makes it a candidate for further antiviral drug development .

Antimicrobial Activity

In addition to anticancer and antiviral effects, studies have reported that certain pyrrolo[2,3-d]pyrimidine derivatives possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains and fungi, indicating a broad spectrum of activity .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrrolo[2,3-d]pyrimidines against human tumor cell lines. The results indicated that these compounds significantly inhibited cell growth through targeted inhibition of GARFTase, leading to apoptosis in cancer cells .

Case Study 2: Antiviral Potential

In another investigation focused on antiviral activity, specific derivatives were tested against HIV and HCV. The results showed promising inhibitory effects on viral replication at micromolar concentrations, suggesting potential as therapeutic agents against viral infections .

The mechanisms underlying the biological activities of 1H-Pyrrolo(2,3-d)pyrimidine derivatives are complex and involve:

  • Enzyme Inhibition : Targeting enzymes such as GARFTase disrupts critical metabolic pathways in cancer cells.
  • Receptor Interaction : Compounds may interact with folate receptors (FR) to enhance cellular uptake and cytotoxicity.
  • Antiviral Pathways : Modulation of viral replication processes indicates potential pathways for antiviral action.

Q & A

Basic: What are the standard synthetic routes for preparing 1H-Pyrrolo[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, substitution, and functionalization. Key approaches include:

  • Condensation and Cyclization: Reacting aminopyrrole precursors with aldehydes or nitriles under reflux conditions (e.g., ethanol or DMF) to form the fused ring system. For example, coupling ethyl 2-cyanoacetate with brominated intermediates followed by cyclization yields the core structure .
  • Chlorination and Functionalization: Introducing substituents via chlorination (e.g., POCl₃) or nucleophilic substitution. For instance, highlights the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine to activate carboxylic acids for coupling with glutamate esters, achieving yields up to 95% .
  • Optimization Strategies:
    • Temperature Control: Higher yields are achieved at controlled reflux temperatures (e.g., 80–100°C).
    • Catalyst Selection: Use of N-methylmorpholine or triazine-based activators improves coupling efficiency.
    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 1H-Pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:
Structural validation relies on a combination of spectroscopic methods:

  • ¹H/¹³C NMR: Critical for confirming substituent positions and ring connectivity. For example, reports distinct chemical shifts for protons on the thiophene and pyrrolo-pyrimidine moieties (δ 6.8–8.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (CI or ESI) verifies molecular weight and fragmentation patterns. uses CI-MS to confirm a molecular ion peak at m/z 258.0 [M+H]⁺ .
  • Infrared (IR) Spectroscopy: Identifies functional groups such as nitriles (C≡N stretch ~2200 cm⁻¹) and carbonyls (C=O ~1700 cm⁻¹) .

Advanced: How can computational chemistry tools predict the reactivity and regioselectivity of substitutions on the pyrrolo[2,3-d]pyrimidine core?

Methodological Answer:
Computational methods, such as quantum chemical calculations and reaction path searching, enable precise predictions:

  • Reactivity Mapping: Density Functional Theory (DFT) calculates electron density distributions to identify nucleophilic/electrophilic sites. For example, highlights ICReDD’s use of quantum calculations to optimize reaction pathways and reduce experimental trial-and-error .
  • Regioselectivity Analysis: Transition state modeling predicts preferential substitution at the 4- or 7-positions based on steric and electronic factors.
  • Tool Integration: Platforms like Reaxys and Pistachio databases cross-reference experimental data to validate computational predictions .

Advanced: What strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives across studies?

Methodological Answer:
Discrepancies in bioactivity often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays: Use kinase inhibition protocols (e.g., ATP-competitive binding assays) with controls for enzyme batch variability. notes IC₅₀ discrepancies due to differing EGFR isoforms .
  • Structural Validation: Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography (e.g., ’s single-crystal X-ray study) .
  • Meta-Analysis: Cross-reference data from multiple studies (e.g., vs. 13) to identify consensus mechanisms, such as tyrosine kinase inhibition .

Intermediate: What are the critical considerations in designing kinase inhibition assays for pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:
Key assay design factors include:

  • Enzyme Selection: Use recombinant kinases (e.g., EGFR, CDK2) with confirmed activity. emphasizes ATP-binding site competition as a primary mechanism .
  • Control Experiments: Include staurosporine (broad-spectrum kinase inhibitor) and DMSO controls to rule out solvent effects.
  • False-Positive Mitigation:
    • Counter-Screening: Test against unrelated kinases (e.g., PKA) to confirm selectivity.
    • Cellular Validation: Use cell-based assays (e.g., proliferation inhibition in leukemia lines) to corroborate biochemical results .

Advanced: How can multi-step synthesis pathways be streamlined using modern catalytic systems?

Methodological Answer:
Streamlining synthesis involves:

  • One-Pot Reactions: Combine cyclization and functionalization steps. demonstrates method B for compound 9, where aminopyrrole and formamide react in DMF to bypass intermediate isolation .
  • Catalytic Efficiency: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. achieves 63% yield for glutamate ester coupling via triazine-mediated activation .
  • Trade-offs: Higher catalyst loading may improve yield but complicate purification. Silica gel chromatography or recrystallization (e.g., ethanol-DMF) ensures purity without significant yield loss .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.